

Cellular Target Engagement and Quantitative Data

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Compound Focus: GSK 4027

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GSK4027 demonstrates effective engagement with its intended targets in cells. The key experiment measuring this uses a **NanoBRET assay** in HEK293 cells, which shows the compound displaces full-length PCAF protein from a histone H3.3 substrate [1] [2] [3].

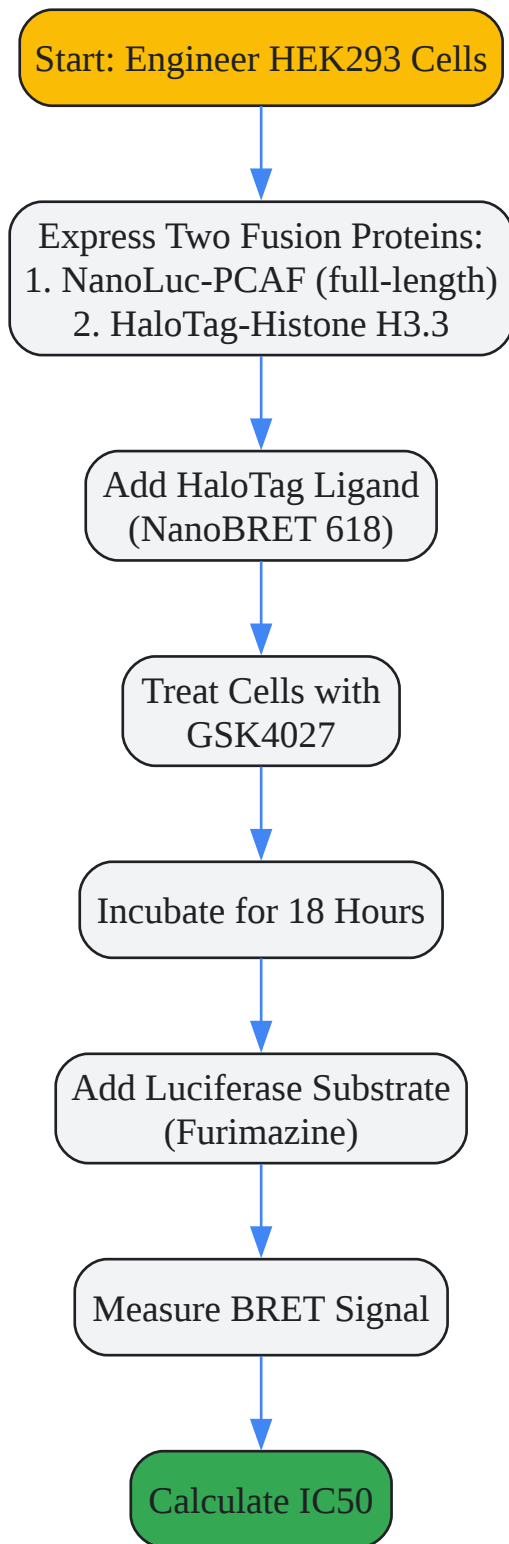
The table below summarizes the primary quantitative data for GSK4027's activity:

Assay Type	Target	Measured Value	Context / Notes
Cellular NanoBRET [1] [2] [3]	PCAF (full length)	IC50 = 60 nM	Displacement of Halo-tagged histone H3.3 in HEK293 cells.
Biochemical TR-FRET [1] [2]	PCAF (bromodomain)	IC50 = 40 nM	Competition binding assay using a truncated PCAF bromodomain.
Biochemical BROMOscan [4] [2] [5]	PCAF & GCN5	Ki = 1.4 nM (each)	High-throughput binding assay determining binding affinity.

This data shows a minimal drop-off in potency between isolated protein binding (**Ki = 1.4 nM**) and functional activity in a cellular environment (**IC50 = 60 nM**), confirming good cell penetrance and effective target engagement [4] [2].

Experimental Protocol for Cellular Engagement

The core methodology for demonstrating cellular target engagement of GSK4027 with histone H3.3 is the **NanoBRET Target Engagement Assay** [1] [2] [3]. The workflow is as follows:



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Experimental workflow for NanoBRET target engagement assay.

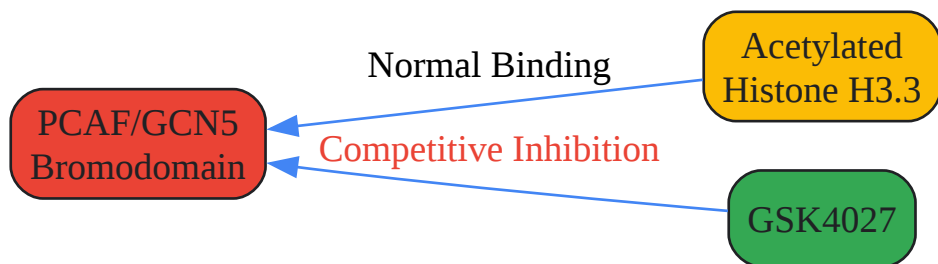
- **Cell Line:** HEK293 cells are used [1] [2] [3].

- **Key Reagents:**

- **NanoBRET 618 Ligand:** This cell-permeable fluorescent ligand binds to the HaloTag on the histone H3.3 fusion protein [2] [3].
- **Furimazine:** This substrate is added last. It reacts with the NanoLuc luciferase fused to PCAF, producing light at 460 nm. Through Bioluminescence Resonance Energy Transfer (BRET), this energy is transferred to the nearby fluorescent ligand on H3.3, which then emits light at 618 nm [2] [3].
- **Experimental Readout:** When GSK4027 successfully enters the cells and competes with the histone H3.3 for the PCAF bromodomain, it disrupts the close proximity between NanoLuc and the fluorescent ligand. This disruption causes a **decrease in the 618 nm BRET signal**, which is quantitatively measured to determine the IC50 value [2] [3].

Mechanism of Action and Selectivity

GSK4027 functions as a highly selective antagonist of the bromodomains in PCAF (KAT2B) and GCN5 (KAT2A). Its mechanism and selectivity profile are summarized below.



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Molecular mechanism of GSK4027 competitive binding inhibition.

- **Molecular Mechanism:** The probe competes with acetylated lysine residues on histones (like histone H3.3) by binding directly to the acetyl-lysine recognition pocket of the PCAF and GCN5 bromodomains, thereby disrupting the protein-histone interaction [4] [2] [6].
- **High Selectivity:** GSK4027 exhibits exceptional selectivity for PCAF/GCN5 over other bromodomain families [4] [2] [3]:
 - **>18,000-fold selectivity** over the BET family (BRD2, BRD3, BRD4, BRDT).
 - **≥70-fold selectivity** over other non-BET bromodomains (e.g., BRPF1, BRPF3, BRD1, FALZ).
- **Negative Control:** The **(S,S)-enantiomer, GSK4028**, is essentially inactive and serves as a critical negative control to help confirm that observed cellular phenotypes are due to specific PCAF/GCN5 bromodomain inhibition and not off-target effects [4] [2] [3].

Application Note in HIV-1 Latency Research

Beyond its use as a tool for basic biology, GSK4027 has helped uncover a surprising pharmacological effect. Research shows that inhibition of PCAF/GCN5 with compounds like GSK4027 can **contribute to the reactivation of latent HIV-1 provirus** in T-cell lines and CD4+ cells from donors [7]. This suggests that acetylation read by these bromodomains may play a role in suppressing HIV-1 expression, positioning PCAF/GCN5 inhibitors as potential components in "shock-and-kill" latency reversal strategies [7].

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